molecular formula C15H16N2S B1275920 1,3-Bis(3-methylphenyl)thiourea CAS No. 620-51-9

1,3-Bis(3-methylphenyl)thiourea

Cat. No. B1275920
CAS RN: 620-51-9
M. Wt: 256.4 g/mol
InChI Key: ZFMWVFOQAAUFDD-UHFFFAOYSA-N
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Description

1,3-Bis(3-methylphenyl)thiourea is a compound that falls within the class of thioureas, which are known for their ability to form hydrogen bonds and activate substrates in organocatalysis. The presence of methyl groups in the compound may influence its electronic properties and, consequently, its reactivity and potential applications in catalysis and other chemical reactions.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. In the case of 1,3-bis(3-methylphenyl)thiourea, this would likely involve the reaction of 3-methylphenyl isothiocyanate with an appropriate amine. The synthesis of related bifunctional thioureas has been reported, where the introduction of either trifluoromethyl or methyl groups on the thiourea moiety can significantly affect the catalytic performance in reactions such as Michael additions . The synthesis of these compounds is typically performed in good yields, indicating that the methodology is robust and can be potentially applied to the synthesis of 1,3-bis(3-methylphenyl)thiourea.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of N-H and C=S functional groups, which are crucial for their hydrogen-bonding capabilities. X-ray crystallography can provide detailed information about the molecular and crystal structure, as seen in studies of similar compounds . The presence of substituents like methyl groups can influence the overall molecular conformation and the strength of intermolecular interactions, which are important factors in the compound's reactivity and function as a catalyst.

Chemical Reactions Analysis

Thioureas are widely used as organocatalysts due to their ability to activate substrates through hydrogen bonding. The presence of methyl groups in 1,3-bis(3-methylphenyl)thiourea could affect its catalytic activity. For instance, the catalytic performance of bifunctional thioureas in Michael addition reactions has been shown to be influenced by the electronic effects of substituents on the thiourea moiety . Additionally, the use of thiourea derivatives in the synthesis of heterocycles indicates their versatility in various chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of thiourea derivatives, such as melting point and solubility, can vary depending on the substituents present on the thiourea scaffold. For example, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, is reported to have a melting point of 172-173°C and is soluble in organic solvents like methanol, ethanol, and dichloromethane, but insoluble in water and hexane10. These properties are important for the handling and storage of the compound, as well as for its application in various chemical reactions. The chemical properties, such as acidity (pKa), are also crucial for the compound's role as a catalyst, affecting its ability to form hydrogen bonds and activate substrates10.

Scientific Research Applications

Catalytic Efficacy in Synthesis

1,3-Diaryl thioureas, including derivatives like 1,3-Bis(3-methylphenyl)thiourea, demonstrate significant catalytic efficacy in chemical synthesis. For instance, they are used as alternatives to traditional catalysts for acid-catalyzed activation of carbonyl compounds in synthesizing trisubstituted methanes. This application is particularly valuable due to the simpler and more accessible nature of these thioureas compared to more toxic catalysts traditionally used in such reactions (Gogoi, Basumatary, & Bez, 2022).

Dye-Sensitized Solar Cells

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), derivatives of 1,3-bis(3-methylphenyl)thiourea have shown promising applications. These derivatives, when used as additives in gel polymer electrolytes for DSSCs, enhance the solar to electric conversion efficiency. This is due to their ability to influence the Fermi level of TiO2 in solar cells, thereby improving the overall performance of DSSCs (Karthika et al., 2019).

Corrosion Inhibition

1,3-Bis(3-methylphenyl)thiourea derivatives have been studied for their effectiveness in inhibiting corrosion, particularly on mild steel in acidic environments. These compounds act as mixed-type inhibitors, forming protective films on metal surfaces and thus preventing corrosion (Karthik, Tamilvendan, & Prabhu, 2014).

Macrocyclic Chemistry

In macrocyclic chemistry, bis(thioureas) derived from biaryl skeletons have been synthesized and explored for their potential to split into monothioureas. This research sheds light on the versatility of thioureas in chemical processes and their potential applications in synthesizing complex organic compounds (Alajarín et al., 2018).

Photometric Analytical Reagents

Thiourea derivatives, including 1,3-bis(3-methylphenyl)thiourea, have been used as photometric analytical reagents. This application is important in the field of analytical chemistry, where these compounds facilitate the determination of various cations through spectrophotometric methods (de la Rosa, Ariza, & Pino, 1983).

Anion Recognition

1,3-Bis(3-methylphenyl)thiourea derivatives have been shown to be effective neutral receptors for anions like dihydrogenphosphate. Their ability to bind selectively to certain anions over others is an important property in designing sensors and analytical devices (Nishizawa, Bühlmann, Iwao, & Umezawa, 1995).

Extraction of Heavy Metal Ions

In environmental applications, certain aromatic and aromatic-aliphatic poly(thiourea-amide)s, which can be derived from thioureas like 1,3-bis(3-methylphenyl)thiourea, have been developed for the extraction of toxic heavy metal ions from water. This application is crucial for environmental remediation and water purification processes (Kausar et al., 2012).

Safety And Hazards

Thiourea derivatives can be toxic. For example, di-o-tolythiourea is poisonous by intraperitoneal route and moderately toxic by ingestion . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Future Directions

Thiourea derivatives, including 1,3-Bis(3-methylphenyl)thiourea, have potential applications in the construction of covalent organic frameworks (COFs) . This represents a promising direction for future research and development.

properties

IUPAC Name

1,3-bis(3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWVFOQAAUFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406327
Record name Thiourea, N,N'-bis(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3-methylphenyl)thiourea

CAS RN

620-51-9
Record name Thiourea, N,N'-bis(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Shahwar, MN Tahir, MA Khan, N Ahmad… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C15H16N2S, crystallizes with two molecules in the asymmetric unit. The crystallographic behaviour of the two isomers is different. The molecules are dimerized, …
Number of citations: 4 scripts.iucr.org
A Noor, S Qayyum, F Jabeen, AU Rehman - Molecules, 2022 - mdpi.com
Reaction of two equivalents of the bulky 1,3-bis(2,6-diethylphenyl)thiourea ligand (L) with MX (being M = Cu + , Ag+; and X = Cl − , Br − , I − ) in acetonitrile afforded neutral complexes of …
Number of citations: 6 www.mdpi.com

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